3-(3-Fluorophenyl)thiophene
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Overview
Description
3-(3-Fluoro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a 3-fluorophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-phenyl)-thiophene typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This is a common method used to synthesize 3-(3-Fluoro-phenyl)-thiophene. The reaction involves the coupling of 3-bromothiophene with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Heck Reaction: Another method involves the Heck reaction, where 3-bromothiophene is reacted with 3-fluorostyrene in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 3-(3-Fluoro-phenyl)-thiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-phenyl)-thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Scientific Research Applications
3-(3-Fluoro-phenyl)-thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-phenyl)-thiophene depends on its specific application:
Biological Activity: The compound interacts with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparison with Similar Compounds
- 3-(2-Fluoro-phenyl)-thiophene
- 3-(4-Fluoro-phenyl)-thiophene
- 3-(3-Chloro-phenyl)-thiophene
- 3-(3-Methyl-phenyl)-thiophene
Comparison: 3-(3-Fluoro-phenyl)-thiophene is unique due to the presence of the fluorine atom at the meta position on the phenyl ring, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and electronic behaviors, making it a valuable compound for specific applications .
Properties
CAS No. |
189335-93-1 |
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Molecular Formula |
C10H7FS |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(3-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H7FS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H |
InChI Key |
JROQAKHICNOXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC=C2 |
Origin of Product |
United States |
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